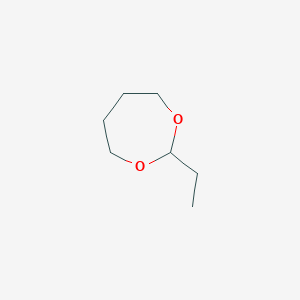
1,3-Dioxepane, 2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxepane, 2-ethyl- is a heterocyclic organic compound with the molecular formula C7H14O2 It belongs to the family of dioxepanes, which are seven-membered ring compounds containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dioxepane, 2-ethyl- can be synthesized through cationic polymerization of 1,3-dioxepane in solution or in bulk at temperatures typically lower than 25°C. Initiators such as Lewis acids and oxonium salts are commonly used in this process .
Industrial Production Methods: The industrial production of 1,3-dioxepane, 2-ethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxepane, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,3-Dioxepane, 2-ethyl- has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers.
Biology: The compound’s derivatives are explored for their biological activity and potential use in developing new pharmaceuticals.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its biocompatibility and degradability.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxepane, 2-ethyl- involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis in acidic conditions, leading to the formation of smaller molecules that can interact with biological systems. The specific pathways and targets depend on the compound’s structure and the conditions under which it is used .
Comparación Con Compuestos Similares
- 1,2-Dioxepane
- 1,4-Dioxepane
- 1,3-Dioxolane
- 1,3-Dioxane
Comparison: 1,3-Dioxepane, 2-ethyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) counterparts.
Propiedades
Número CAS |
57626-93-4 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
2-ethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-2-7-8-5-3-4-6-9-7/h7H,2-6H2,1H3 |
Clave InChI |
NMDKWXKURHHQBW-UHFFFAOYSA-N |
SMILES canónico |
CCC1OCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















